molecular formula C11H8ClNO3 B13665841 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid

3-Chloro-6-methoxyisoquinoline-4-carboxylic acid

Cat. No.: B13665841
M. Wt: 237.64 g/mol
InChI Key: NXFWLGJNZJZSBU-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyisoquinoline-4-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C₁₁H₈ClNO₃. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both chloro and methoxy substituents on the isoquinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoquinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery .

Biology and Medicine: It can be used in the development of pharmaceuticals targeting various diseases .

Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 3-Chloro-6-methoxyquinoline-4-carboxylic acid
  • 4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester
  • 3-Chloro-6-methoxy-4-isoquinolinecarboxylic acid

Comparison: Compared to these similar compounds, 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid has unique reactivity due to the position of its functional groups. This uniqueness makes it a valuable compound for specific synthetic applications and research purposes .

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

3-chloro-6-methoxyisoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-16-7-3-2-6-5-13-10(12)9(11(14)15)8(6)4-7/h2-5H,1H3,(H,14,15)

InChI Key

NXFWLGJNZJZSBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=NC=C2C=C1)Cl)C(=O)O

Origin of Product

United States

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